molecular formula C11H15N3O4 B8147530 tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate

tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate

Cat. No.: B8147530
M. Wt: 253.25 g/mol
InChI Key: VSNSCGBZXFVXBR-UHFFFAOYSA-N
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Description

tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate: is a chemical compound with the molecular formula C11H15N3O4. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with 6-methyl-5-nitropyridin-2-yl chloride. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide at low temperatures (around -5°C) for about 40 minutes. Methyl iodide is then added to the reaction mixture, and the reaction is allowed to proceed at room temperature for an additional 1.5 hours .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the nitro group.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.

Common Reagents and Conditions:

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Substitution: Reagents like sodium hydride and methyl iodide are commonly used.

Major Products:

    Reduction: The major product is tert-Butyl (6-methyl-5-aminopyridin-2-yl)carbamate.

    Oxidation: The major product is tert-Butyl (6-carboxy-5-nitropyridin-2-yl)carbamate.

Scientific Research Applications

tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with various enzymes and proteins. This interaction can modulate the activity of these enzymes, leading to various biochemical effects. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl-N-methylcarbamate
  • tert-Butyl carbazate
  • Methyl carbamate
  • Phenyl carbamate

Comparison: tert-Butyl (6-methyl-5-nitropyridin-2-yl)carbamate is unique due to the presence of both a nitro group and a pyridine ring, which confer distinct chemical reactivity and biological activity. Compared to other carbamates, it has a higher potential for participating in a wider range of chemical reactions due to the electron-withdrawing nature of the nitro group .

Properties

IUPAC Name

tert-butyl N-(6-methyl-5-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O4/c1-7-8(14(16)17)5-6-9(12-7)13-10(15)18-11(2,3)4/h5-6H,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNSCGBZXFVXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)NC(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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